The Synthesis of Ethyl Oxanilate from Oxalic Acid and Ethanol: A Comprehensive Technical Guide
The Synthesis of Ethyl Oxanilate from Oxalic Acid and Ethanol: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl oxanilate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a two-step process commencing from readily available starting materials: oxalic acid and ethanol. The first part of this guide details the Fischer esterification of oxalic acid with ethanol to produce diethyl oxalate. This section elucidates the reaction mechanism, provides a detailed experimental protocol, and discusses process optimization. The second part focuses on the selective amidation of diethyl oxalate with aniline to yield the target molecule, ethyl oxanilate. Key considerations for achieving high selectivity and yield are discussed, alongside a step-by-step procedure for its synthesis and purification. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth, field-proven insights into the practical execution and underlying principles of this important synthetic transformation.
Introduction: The Significance of Ethyl Oxanilate
Ethyl oxanilate, also known as ethyl N-phenyloxamate, is a key building block in organic synthesis. Its structure, featuring an amide linkage and an ester functional group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. Notably, it is an important intermediate in the production of various pharmaceuticals, dyes, and agrochemicals. The oxanilate moiety is found in a number of biologically active compounds, highlighting the importance of efficient and scalable synthetic routes to this valuable intermediate.
This guide presents a robust and economically viable pathway to ethyl oxanilate, starting from the fundamental commodity chemicals oxalic acid and ethanol. The synthesis is strategically divided into two distinct, high-yielding steps:
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Esterification: The formation of diethyl oxalate from oxalic acid and ethanol.
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Amidation: The selective reaction of diethyl oxalate with aniline to produce ethyl oxanilate.
This approach allows for clear process control and optimization at each stage, ensuring a high-purity final product.
Synthesis Pathway Overview
The overall synthetic route from oxalic acid to ethyl oxanilate is depicted below.
Caption: Mechanism of Fischer Esterification for Diethyl Oxalate Synthesis.
Experimental Protocol: Synthesis of Diethyl Oxalate
This protocol is adapted from established laboratory procedures for Fischer esterification. [1][2] Materials:
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Oxalic acid dihydrate (or anhydrous oxalic acid)
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Absolute ethanol
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Concentrated sulfuric acid
-
Toluene (or benzene) for azeotropic removal of water
-
Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate (or magnesium sulfate)
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Boiling chips
Equipment:
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Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus filled with toluene, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add oxalic acid dihydrate, a three- to four-fold molar excess of absolute ethanol, and toluene. Add a few boiling chips.
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Catalyst Addition: With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Azeotropic Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The lower aqueous layer should be periodically drained.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, which indicates the reaction is complete. This typically takes several hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
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Purification: The crude diethyl oxalate is then purified by vacuum distillation to yield a colorless, oily liquid. [2]
Process Optimization and Troubleshooting
-
Water Removal: The key to driving the equilibrium towards the product is the efficient removal of water. The use of a Dean-Stark apparatus is highly effective. Alternatively, molecular sieves can be used.
-
Catalyst: While sulfuric acid is a common and effective catalyst, other strong acids like p-toluenesulfonic acid can also be used.
-
Reactant Ratio: Using a large excess of ethanol can also help to shift the equilibrium towards the products.
-
Troubleshooting Low Yields: Low yields are often due to incomplete reaction or loss of product during workup. Ensure complete removal of water and be careful to avoid vigorous shaking during extractions to prevent emulsion formation. [3]
Part II: Synthesis of Ethyl Oxanilate via Selective Amidation
The second step in the synthesis is the reaction of diethyl oxalate with aniline. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the ester.
Reaction Mechanism and Selectivity
The reaction proceeds through a nucleophilic addition-elimination pathway. The nitrogen atom of aniline acts as a nucleophile, attacking one of the ester carbonyl groups of diethyl oxalate to form a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of ethanol to form the amide bond.
A critical consideration in this step is selectivity. Since diethyl oxalate has two ester groups, there is a possibility of a second amidation reaction to form the undesired symmetrical diamide, N,N'-diphenyloxalamide. To favor the formation of the mono-amidation product, ethyl oxanilate, the reaction stoichiometry and conditions must be carefully controlled. Using a molar excess of diethyl oxalate relative to aniline helps to minimize the formation of the diamide. [4]
Caption: Mechanism of selective amidation of diethyl oxalate.
Experimental Protocol: Synthesis of Ethyl Oxanilate
This protocol is based on a reported procedure for the synthesis of ethyl oxanilate derivatives. [5] Materials:
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Diethyl oxalate
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Aniline
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Ethanol
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Water
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, for high-temperature reactions)
-
Büchner funnel and filter flask
Procedure:
-
Reactant Mixing: In a round-bottom flask, combine aniline and a molar excess (typically 2 equivalents) of diethyl oxalate.
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Reaction: Heat the mixture with stirring to 130-140 °C for approximately 2 hours. Ethanol will be evolved during the reaction.
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Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Add a 1:1 mixture of ethanol and water to the flask. The solid ethyl oxanilate product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold aqueous ethanol to remove any unreacted starting materials and soluble impurities.
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Drying: Dry the purified ethyl oxanilate to obtain a solid product.
Characterization of Ethyl Oxanilate
The identity and purity of the synthesized ethyl oxanilate can be confirmed by various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
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NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule.
-
1H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), the aromatic protons of the aniline ring, and a broad singlet for the amide N-H proton. [6] * 13C NMR: Expect signals for the two carbonyl carbons (ester and amide), the carbons of the ethyl group, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide, and the aromatic C-H and C=C stretches. [7]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Oxalic Acid (dihydrate) | C₂H₂O₄·2H₂O | 126.07 | 101-102 | - | 1.653 |
| Ethanol | C₂H₆O | 46.07 | -114 | 78.37 | 0.789 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | -41 [8] | 185 [8] | 1.076 [8] |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 1.022 |
| Ethyl Oxanilate | C₁₀H₁₁NO₃ | 193.20 | 66-68 | - | - |
Table 2: GHS Hazard Classifications
| Compound | GHS Pictograms | Hazard Statements |
| Oxalic Acid | Corrosion, Health Hazard, Exclamation Mark | H302: Harmful if swallowed. H312: Harmful in contact with skin. H318: Causes serious eye damage. [9] |
| Ethanol | Flame, Exclamation Mark | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. [10] |
| Diethyl Oxalate | Exclamation Mark | H302: Harmful if swallowed. H319: Causes serious eye irritation. [11] |
| Aniline | Skull and Crossbones, Health Hazard, Corrosion, Environment | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H341: Suspected of causing genetic defects. H351: Suspected of causing cancer. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life. [12] |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Oxalic Acid: Corrosive and toxic. Avoid ingestion, inhalation, and skin contact. Can cause severe burns and kidney damage. [13]* Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Causes serious eye irritation. [14]* Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin and eye burns. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Diethyl Oxalate: Harmful if swallowed. Causes serious eye irritation. [15]* Aniline: Toxic by all routes of exposure (ingestion, inhalation, skin contact). Suspected carcinogen and mutagen. Handle with extreme caution. [16]
Conclusion
The synthesis of ethyl oxanilate from oxalic acid and ethanol via a two-step process involving the formation of diethyl oxalate is a practical and efficient method for producing this important chemical intermediate. By carefully controlling the reaction conditions, particularly in the selective amidation step, high yields of the desired product can be achieved. This guide provides the necessary theoretical background, detailed experimental protocols, and safety information to enable researchers and chemical development professionals to successfully implement this synthesis in a laboratory setting.
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